2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride
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Overview
Description
2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common reagents used in these reactions include methanesulfonic acid, titanium(III) chloride, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-2-carboxylate derivatives: Investigated for their anticancer activities.
Properties
IUPAC Name |
2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c12-5-7-1-2-10-9(3-7)8(6-13-10)4-11(14)15;/h1-3,8,13H,4,6H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERIXPHUNQZWMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)C=CC(=C2)C#N)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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